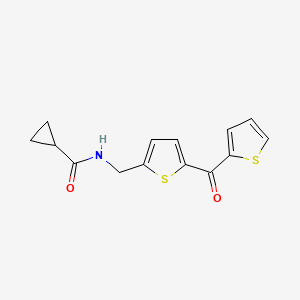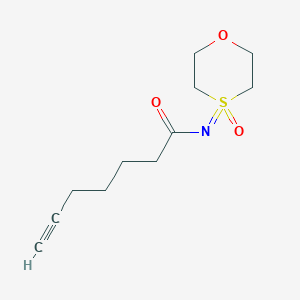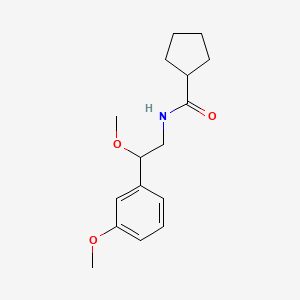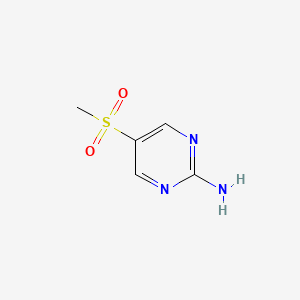
2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H23F3N4O2 and its molecular weight is 396.414. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
N-Substituted Derivatives Synthesis : A study by Khalid et al. (2016) explored the synthesis of N-substituted derivatives of a similar compound, highlighting its potential in antibacterial applications. These compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria Khalid et al., 2016.
Antimicrobial Evaluation : Another study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores. Their evaluation indicated moderate inhibitors, particularly against Gram-negative bacterial strains Iqbal et al., 2017.
Pharmacological Potential
Pharmacological Evaluation : Nafeesa et al. (2017) designed and synthesized N-substituted derivatives with multifunctional moieties. These compounds demonstrated antibacterial and anti-enzymatic potential, with some exhibiting good inhibition against Gram-negative bacterial strains Nafeesa et al., 2017.
Antimicrobial and Hemolytic Activity : Gul et al. (2017) prepared 2,5-disubstituted 1,3,4-oxadiazole compounds, exhibiting significant antimicrobial activity against selected microbial species and demonstrating less toxicity, which is crucial for biological applications Gul et al., 2017.
Novel Fluorescence-Tagged Ligands : Research by Amon et al. (2007) involved the synthesis of different (3‐phenoxypropyl)piperidine derivatives, showing high histamine H3 receptor affinities. This indicates the potential for the development of tools for understanding binding sites on receptors Amon et al., 2007.
Chemical Synthesis and Structural Analysis
Regioselective Epoxide Ring Opening : Hou et al. (2017) presented a stereospecific scale-up synthesis involving regioselective and stereospecific epoxide ring-opening reactions, relevant for the chemical synthesis of complex molecules Hou et al., 2017.
NMR Study of a Novel Derivative : Ying-jun (2012) conducted an NMR study of a novel 1,3,4-oxadiazole derivative, crucial for understanding the structural aspects of similar compounds Ying-jun, 2012.
Synthesis of Antimicrobial Agents : Parikh and Joshi (2014) synthesized a series of derivatives, assessing their antimicrobial properties. The study contributes to understanding the structure-activity relationship in such compounds Parikh & Joshi, 2014.
Propriétés
IUPAC Name |
2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-12(2)17-24-25-18(28-17)13-6-8-26(9-7-13)11-16(27)23-15-5-3-4-14(10-15)19(20,21)22/h3-5,10,12-13H,6-9,11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDUBMTZBILZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2668448.png)
![2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2668449.png)

![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-{[(5-methyl-2-furyl)methyl]amino}-3-oxopropanoate](/img/structure/B2668452.png)
![4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2668453.png)
![(4Ar,7aS)-1-(2-ethenylsulfonylethyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668455.png)

![1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2668458.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)
![2-Pyridin-4-yl-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2668467.png)
